molecular formula C18H22N4O3 B2709764 (5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2097926-45-7

(5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2709764
CAS No.: 2097926-45-7
M. Wt: 342.399
InChI Key: WLZZTYFINARLDO-UHFFFAOYSA-N
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Description

The compound (5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a methanone derivative featuring a cyclopropyl-substituted isoxazole ring linked to a piperidine moiety modified with a 4,6-dimethylpyrimidin-2-yloxy group. It is under preclinical investigation as a dual inhibitor of phosphodiesterase 10A (PDE10A) and PDE2A, enzymes implicated in neurological disorders such as schizophrenia and Parkinson’s disease . Key pharmacological properties include:

  • IC₅₀ values: 4.3 nM (PDE10A), 12.8 nM (PDE2A)
  • Brain/plasma ratio: 0.85 in rodent models
  • Oral bioavailability: 62% in rats .

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-11-8-12(2)20-18(19-11)24-14-4-3-7-22(10-14)17(23)15-9-16(25-21-15)13-5-6-13/h8-9,13-14H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZZTYFINARLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=NOC(=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of herbicide development and antiviral treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes an isoxazole ring and a piperidine moiety, which are known to contribute to its biological properties. The presence of the cyclopropyl group and pyrimidine derivative enhances its pharmacological profile.

1. Herbicidal Activity

Research has demonstrated that derivatives of cyclopropylisoxazole compounds exhibit significant herbicidal properties. For instance, studies on related compounds have shown that they target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , leading to effective weed control. The mechanism involves the inhibition of HPPD, resulting in characteristic bleaching symptoms in susceptible plant species.

Table 1: Herbicidal Efficacy of Isoxazole Derivatives

CompoundTarget Weed SpeciesApplication Rate (g/ha)Efficacy (%)
I-26Portulaca oleracea10100
I-05Echinochloa crusgalli150Excellent
IFTBroadleaf and grass weedsVariableHigh

The compound I-05 demonstrated excellent post-emergence activity against Echinochloa crusgalli, with observed bleaching effects, indicating its potential as a powerful herbicide .

2. Antiviral Activity

The patent application for the compound indicates its utility in treating viral infections, particularly those caused by orthomyxoviruses (e.g., influenza). The mechanism proposed involves interference with viral replication processes, although specific pathways remain to be fully elucidated .

Case Studies

Several case studies have been conducted to evaluate the biological activity of isoxazole derivatives:

  • Study on Herbicidal Properties : A comprehensive field trial assessed the efficacy of various isoxazole compounds against common agricultural weeds. Results indicated that certain derivatives achieved over 90% control rates at optimal application rates, significantly outperforming traditional herbicides .
  • Antiviral Efficacy Assessment : In vitro studies demonstrated that isoxazole derivatives could reduce viral load in infected cell cultures by inhibiting viral replication. These findings suggest potential therapeutic applications for respiratory viral infections .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Mechanistic Insights : The inhibition of HPPD was confirmed through enzymatic assays, revealing an EC50 value comparable to established herbicides like mesotrione .
  • Environmental Impact : Investigations into the environmental fate of isoxazole derivatives indicate rapid degradation in soil and water, reducing the risk of long-term ecological impact .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antiviral Activity

Recent studies have highlighted the compound's efficacy against orthomyxoviruses, including influenza viruses. The mechanism of action may involve the inhibition of viral replication or interference with viral entry into host cells .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against various bacterial strains. Its structural components contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Kinase Inhibition

Preliminary investigations suggest that derivatives of this compound may act as protein kinase inhibitors. This property is crucial for developing treatments for cancers where kinase signaling pathways are dysregulated .

Case Studies

Several case studies have documented the applications of (5-Cyclopropylisoxazol-3-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)methanone:

Case Study 1: Antiviral Efficacy

A study demonstrated that modified versions of this compound effectively reduced viral titers in infected cell cultures, showcasing its potential as a therapeutic agent against influenza .

Case Study 2: Antimicrobial Activity

In a series of assays against Gram-positive and Gram-negative bacteria, the compound exhibited significant antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 3: Kinase Inhibition Profile

Research evaluating the kinase inhibition profile indicated that certain derivatives could selectively inhibit kinases involved in cancer progression, providing a basis for further development as anti-cancer agents .

Chemical Reactions Analysis

2.2. Functional Group Transformations

  • Methanone reactivity :

    • Nucleophilic acyl substitution : Reaction with amines (e.g., NH₃) to form amides.

    • Hydrolysis : Acidic or basic conditions yield carboxylic acids (e.g., H₃O⁺, H₂O) or ketones.

  • Isoxazole ring reactivity :

    • Dipolar cycloadditions : Reacts with nitriles or carbonyl compounds to form fused heterocycles (e.g., via 1,3-dipolar cycloaddition).

  • Piperidine ring reactions :

    • Oxidation : Potential formation of lactams or quinoline derivatives under strong oxidizing conditions.

Table 2: Functional Group Transformations

Functional GroupReaction TypeProducts
MethanoneHydrolysisCarboxylic acid or ketone
IsoxazoleDipolar cycloadditionFused heterocycles
PiperidineOxidationLactam or quinoline derivatives

2.3. Analytical Characterization

  • NMR spectroscopy : Confirms structural integrity by analyzing aromatic protons (isoxazole, pyrimidine), methanone carbonyl shifts, and piperidine ring dynamics.

  • Mass spectrometry : Verifies molecular weight (C₁₅H₂₀N₂O₂S) and fragmentation patterns.

Research Findings and Mechanistic Insights

  • Biological activity : The cyclopropylisoxazole fragment is common in kinase inhibitors, suggesting potential enzymatic interactions .

  • Stability : The methanone group and pyrimidine substituents confer moderate stability under standard conditions, though hydrolysis may occur under acidic/basic conditions.

  • Reactivity trends : The dimethylpyrimidine group likely enhances electron-deficient aromaticity, influencing nucleophilic substitution rates .

Experimental Considerations

  • Reaction optimization : Solvent selection (e.g., DMF for coupling reactions) and temperature control are critical for yield and purity.

  • Byproduct formation : Potential side reactions include over-oxidation of piperidine or uncontrolled acylation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

PF-2545920 (MP-10)
  • Structure : Benzodiazepine-derived PDE10A inhibitor.
  • Activity : IC₅₀ = 0.8 nM (PDE10A), >10,000 nM (PDE2A) .
  • Lower oral bioavailability (45% in rats) compared to the target compound .
TAK-063
  • Structure : Pyrazolopyrimidine core.
  • Activity : IC₅₀ = 1.2 nM (PDE10A), >1,000 nM (PDE2A) .
  • Key differences : Narrower selectivity profile (PDE10A-specific) and moderate brain penetration (brain/plasma ratio = 0.6). Oral bioavailability: 58% .
Compound 12 (Smith et al., 2022)
  • Structure : Shares the isoxazole-piperidine scaffold but substitutes cyclopropyl with methyl.
  • Activity : IC₅₀ = 5.1 nM (PDE10A), 18.2 nM (PDE2A) .
  • Key differences : Reduced lipophilicity (cLogP = 2.1 vs. 3.4 in the target compound), leading to lower brain penetration (brain/plasma ratio = 0.72) .

Functional and Pharmacokinetic Comparison

Parameter Target Compound PF-2545920 TAK-063 Compound 12
PDE10A IC₅₀ (nM) 4.3 0.8 1.2 5.1
PDE2A IC₅₀ (nM) 12.8 >10,000 >1,000 18.2
Selectivity (PDE10A/PDE2A) ~3 >12,500 >800 ~3.5
Brain/Plasma Ratio 0.85 0.5 0.6 0.72
Oral Bioavailability (%) 62 45 58 55
cLogP 3.4 2.8 2.5 2.1

Source: Preclinical data from rodent models and enzymatic assays .

Mechanistic and Clinical Implications

  • Dual inhibition : The target compound’s dual PDE10A/PDE2A activity may offer synergistic benefits in treating cognitive deficits, unlike PDE10A-selective agents like PF-2545920 .
  • Structural advantages : The cyclopropyl group enhances metabolic stability and lipophilicity, improving brain penetration compared to methyl-substituted analogues (e.g., Compound 12) .

Q & A

Q. What are the optimal synthetic routes for producing the compound, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Begin with a nucleophilic substitution reaction between 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine and 5-cyclopropylisoxazole-3-carbonyl chloride under reflux in ethanol (60–80°C). Monitor reaction progress via TLC or HPLC .
  • Optimize solvent polarity (e.g., DMF vs. ethanol) to balance reaction rate and byproduct formation. For microwave-assisted synthesis, use 100–120°C for 30–60 minutes to enhance yield (refer to protocols for analogous heterocyclic systems) .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using LC-MS (>98% purity threshold) .

Q. Which analytical methods are most reliable for characterizing the compound’s structural integrity and stability?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate. Detect UV absorbance at 254 nm .
  • NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals in the piperidinyl and isoxazolyl regions .
  • Stability testing : Perform accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 14 days. Quantify degradation products via LC-MS .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Conduct a split-plot design study with temperature (4°C, 25°C, 40°C) and humidity (60% RH, 75% RH) as factors. Analyze samples at 0, 3, 6, and 12 months using DSC for polymorphic stability and HPLC for chemical degradation .
  • Identify degradation pathways (e.g., hydrolysis of the piperidinyl-oxy linkage) via LC-MS/MS fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Screen against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorescence-based assays. Include positive controls (e.g., staurosporine for kinases) and validate with dose-response curves (IC₅₀ determination) .
  • For cellular assays, use HEK293 or HepG2 cells with cytotoxicity measured via MTT assay. Normalize data to solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

Methodological Answer:

  • Perform meta-analysis of existing data with stratification by assay type (e.g., cell-free vs. cell-based). Use Cohen’s d statistic to quantify effect size variability .
  • Validate discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Control for batch-to-batch compound variability by repeating synthesis and characterization .

Q. What computational strategies are effective for predicting the compound’s metabolic fate and off-target interactions?

Methodological Answer:

  • Use QSAR models trained on CYP450 isoform data to predict metabolic hotspots (e.g., cyclopropyl ring oxidation). Validate with in vitro microsomal studies .
  • Perform molecular docking against the Human Ether-à-go-go Related Gene (hERG) channel to assess cardiac toxicity risk. Prioritize docking poses with ΔG ≤ −8 kcal/mol for experimental validation .

Q. How should researchers design experiments to investigate the compound’s environmental impact?

Methodological Answer:

  • Apply a tiered approach:

Abiotic studies : Measure hydrolysis half-life in pH 7.4 buffer and photodegradation under UV light (λ = 254 nm) .

Biotic studies : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., dimethylpyrimidinyl derivatives) .

Ecotoxicity : Test on Daphnia magna (48-hour LC₅₀) and Vibrio fischeri (bioluminescence inhibition) .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

  • Implement Quality by Design (QbD) principles:
  • Define Critical Quality Attributes (CQAs): Purity (>98%), residual solvents (<500 ppm), and particle size (D90 ≤ 50 µm).
  • Use DOE (Design of Experiments) to optimize synthesis parameters (e.g., reaction time, temperature) and reduce impurities .
    • Characterize polymorphs via PXRD and DSC to ensure consistent crystallinity .

Q. How can the compound’s mechanism of action be elucidated using multi-omics approaches?

Methodological Answer:

  • Perform transcriptomics (RNA-seq) on treated vs. untreated cells to identify differentially expressed pathways (e.g., MAPK/ERK). Validate with phosphoproteomics to pinpoint kinase targets .
  • Integrate data using pathway enrichment tools (e.g., DAVID, KEGG) and prioritize hits with false discovery rate (FDR) < 0.05 .

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in preclinical data?

Methodological Answer:

  • Fit data to a four-parameter logistic model: Y = Bottom + (Top − Bottom)/(1 + 10^((LogEC₅₀ − X) × HillSlope)). Use Akaike Information Criterion (AIC) to compare with linear or exponential models .
  • Address heteroscedasticity with weighted least squares regression or mixed-effects models for repeated measures .

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